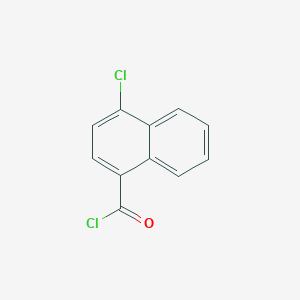

4-Chloronaphthalene-1-carbonyl chloride

Description

Overview of Naphthalene (B1677914) Acyl Chlorides as Key Synthetic Intermediates

Naphthalene acyl chlorides, such as 1-naphthoyl chloride, are highly reactive compounds that readily undergo nucleophilic acyl substitution. libretexts.org This reactivity allows for their conversion into a variety of other functional groups, including esters, amides, and ketones. libretexts.org The naphthalene scaffold itself is a prevalent feature in many biologically active molecules, making its derivatives valuable in medicinal chemistry. ekb.eg For instance, 1-naphthoyl chloride is a precursor in the synthesis of certain synthetic cannabinoids and has been used in the preparation of pharmaceutical intermediates. biosynth.com The general synthesis of acyl chlorides from their corresponding carboxylic acids is often achieved through treatment with reagents like thionyl chloride or oxalyl chloride.

Significance of Positional Isomerism in Halogenated Naphthalene Systems

Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on a core structure, plays a critical role in determining the chemical and physical properties of halogenated naphthalene systems. The specific placement of a halogen atom on the naphthalene ring can significantly influence the molecule's reactivity, electronic properties, and biological activity.

In the case of chloronaphthalenes, isomers such as 1-chloronaphthalene (B1664548) and 2-chloronaphthalene exist. wikipedia.org The position of the chlorine atom affects the electron distribution within the aromatic system, which in turn can influence the reactivity of other functional groups attached to the ring. For dichloronaphthalenes, numerous positional isomers are possible, each with unique properties. youtube.com This highlights the nuanced control that positional isomerism offers in fine-tuning molecular characteristics.

Contemporary Research Trajectories in Acyl Chloride Chemistry of Naphthalene Derivatives

Current research involving naphthalene acyl chlorides is multifaceted. One significant area of investigation is the development of new synthetic methodologies that utilize these reactive intermediates. For example, the Arndt-Eistert synthesis, a method for the homologation of carboxylic acids, has employed 1-naphthoyl chloride. sigmaaldrich.com

Furthermore, the exploration of sterically hindered naphthalene acyl chlorides, such as 5-chloro-8-nitro-1-naphthoyl chloride, has led to the development of novel protective groups for amines in peptide synthesis. nih.gov The steric strain inherent in 1,8-disubstituted naphthalenes allows for mild deprotection conditions, showcasing an innovative application of structural chemistry. nih.gov Research also continues to focus on the synthesis of polysubstituted naphthalenes, with various catalytic methods being developed to achieve regioselective functionalization. nih.govnih.govdntb.gov.ua

The following table provides a summary of key compounds related to the discussion:

| Compound Name | CAS Number | Molecular Formula | Use/Significance |

| 4-Chloronaphthalene-1-carbonyl chloride | Not readily available | C11H6Cl2O | Subject of this article |

| 1-Naphthoyl chloride | 879-18-5 | C11H7ClO | Key synthetic intermediate |

| 1-Chloronaphthalene | 90-13-1 | C10H7Cl | Isomer of chloronaphthalene |

| 2-Chloronaphthalene | 91-58-7 | C10H7Cl | Isomer of chloronaphthalene |

| 4-Chloro-1-naphthol (B146336) | 604-44-4 | C10H7ClO | Related naphthalene derivative |

| 5-Chloro-8-nitro-1-naphthoyl chloride | Not readily available | C11H5Cl2NO3 | Protective group for amines |

| 4-Chloronaphthalene-1-sulfonyl chloride | 64318-08-7 | C10H6Cl2O2S | Related sulfonyl chloride |

| 4-chloronaphthalene-1-carbaldehyde | 5471-26-1 | C11H7ClO | Related aldehyde |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJBOJSNMCCAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563153 | |

| Record name | 4-Chloronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87700-64-9 | |

| Record name | 4-Chloronaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloronaphthalene 1 Carbonyl Chloride

Classical Routes to Naphthalenecarbonyl Chlorides

The formation of a naphthalenecarbonyl chloride is fundamentally an extension of standard organic reactions applied to the naphthalene (B1677914) ring system. The most direct of these methods is the conversion of a corresponding carboxylic acid.

Conversion of Naphthalene Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to a more reactive acyl chloride is a cornerstone of organic synthesis. This process is readily applicable to naphthalenecarboxylic acids, such as Naphthalene-1-carboxylic acid, to produce the corresponding naphthalenecarbonyl chloride.

Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk Thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂) are among the most common and effective. wikipedia.orgmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is widely used due to its reliability and the convenient nature of its byproducts. masterorganicchemistry.comyoutube.com When a naphthalenecarboxylic acid is treated with thionyl chloride, it is converted into the naphthalenecarbonyl chloride, with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture. chemguide.co.ukorganicchemistrytutor.com The reaction proceeds through a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. libretexts.orglibretexts.org

Phosgene (COCl₂): Phosgene is another highly effective reagent for this transformation. wikipedia.org It reacts with carboxylic acids to yield the desired acyl chloride, along with HCl and carbon dioxide (CO₂). wikipedia.org While very efficient, the high toxicity of phosgene gas necessitates specialized handling procedures. youtube.com Oxalyl chloride ((COCl)₂), a liquid, is often used as a safer alternative to phosgene and also produces only gaseous byproducts. commonorganicchemistry.com

| Reagent | Formula | Byproducts | Phase | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Liquid | Common, efficient, gaseous byproducts. chemguide.co.uk |

| Phosgene | COCl₂ | HCl, CO₂ | Gas | Highly reactive, but also highly toxic. wikipedia.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Liquid | Safer alternative to phosgene, gaseous byproducts. commonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid | Effective, but produces a liquid byproduct (POCl₃) that must be separated. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid | Milder reaction, produces phosphorous acid. chemguide.co.uk |

To maximize the yield and purity of the resulting naphthalenecarbonyl chloride, reaction conditions must be carefully controlled. When using thionyl chloride, the reaction is often performed at reflux, sometimes using the reagent itself as the solvent if the starting material is soluble. commonorganicchemistry.com Alternatively, an inert solvent like toluene (B28343) or acetonitrile (B52724) can be used. rsc.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with both thionyl chloride and oxalyl chloride by forming a reactive Vilsmeier intermediate. youtube.comcommonorganicchemistry.com

Optimization strategies focus on:

Temperature Control: Reactions are typically heated to ensure completion, but excessive temperatures can lead to decomposition and side reactions. google.com

Stoichiometry: A slight excess of the chlorinating agent is often used to drive the reaction to completion.

Catalysis: As mentioned, catalysts like DMF or pyridine (B92270) can increase the reaction rate, particularly for less reactive acids. youtube.comgoogle.com

Workup: The final product is typically isolated by distillation under reduced pressure to remove any remaining starting material, excess reagent, and non-volatile byproducts. chemguide.co.uk

Friedel-Crafts Acylation Approaches to Naphthalene-Derived Carbonyls

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds and introducing a carbonyl group to an aromatic ring. sigmaaldrich.com In the context of naphthalene, this reaction typically involves treating naphthalene with an acyl chloride (like acetyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org

This reaction generates an acylnaphthalene, which is a ketone. While this does not directly yield the target naphthalenecarbonyl chloride, it is a fundamental route to naphthalene-derived carbonyl compounds. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Kinetic vs. Thermodynamic Control: Electrophilic attack on naphthalene preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. pearson.com Therefore, under milder conditions (kinetic control), the 1-acylnaphthalene is the major product. researchgate.net However, under harsher conditions or with prolonged reaction times, the reaction can become reversible, leading to the formation of the more sterically favored and thermodynamically stable 2-acylnaphthalene isomer. stackexchange.compsu.edu

Solvent and Temperature: The choice of solvent and temperature can significantly influence the ratio of α- to β-substitution. For instance, the α/β isomer ratio in the acetylation of naphthalene has been shown to be dependent on the concentration of reactants and time when conducted in 1,2-dichloroethane. rsc.orgpsu.edu

Regioselective Functionalization Strategies towards 4-Chloronaphthalene-1-carbonyl chloride

To synthesize the specific target compound, this compound, the chlorine atom must be selectively introduced at the C4 position of a naphthalene ring that already contains a carbonyl function at C1.

Direct Chlorination of Naphthalene-1-carbonyl Systems

The direct chlorination of a naphthalene-1-carbonyl derivative, such as Naphthalene-1-carbonyl chloride or the corresponding carboxylic acid, is an example of electrophilic aromatic substitution on a substituted naphthalene ring. The outcome of this reaction is governed by the directing effects of the existing substituent and the inherent reactivity of the naphthalene nucleus.

The carbonyl group (-COCl or -COOH) is an electron-withdrawing and deactivating group. In benzene (B151609) chemistry, such groups are meta-directors. However, in the naphthalene system, the situation is more complex. The α-positions (1, 4, 5, 8) are inherently more reactive than the β-positions (2, 3, 6, 7). pearson.com An electron-withdrawing group at the C1 position deactivates the ring it is attached to, directing incoming electrophiles to the other ring, primarily at the C5 and C8 positions.

However, studies on the electrophilic chlorination of unsubstituted naphthalene have shown that the reaction produces a selective chlorination pattern at the 1 and 4 positions. nih.govresearchgate.netacs.org This inherent preference for the C4 position is a key factor. While a C1 carbonyl group is deactivating, direct chlorination could potentially still yield the 4-chloro product if the inherent reactivity of the C4 position can overcome the deactivating effect. The reaction would likely require a catalyst, such as iron(III) chloride or copper(II) chloride, to facilitate the electrophilic substitution. nih.govmasterorganicchemistry.com The precise yield and selectivity of such a direct chlorination would be highly dependent on the specific substrate (acid vs. acyl chloride), chlorinating agent (e.g., Cl₂, SO₂Cl₂), and reaction conditions. rsc.org

Synthesis from Pre-functionalized 4-Chloronaphthalene Precursors

The most direct and widely employed method for the preparation of this compound involves the conversion of 4-chloronaphthalene-1-carboxylic acid. This transformation is typically accomplished using standard chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.com

Using Thionyl Chloride (SOCl₂):

The reaction of 4-chloronaphthalene-1-carboxylic acid with thionyl chloride is a well-established and efficient method for the synthesis of the corresponding acyl chloride. masterorganicchemistry.comchemistrysteps.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. masterorganicchemistry.comyoutube.com

The general reaction mechanism is as follows:

The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

A chloride ion is eliminated from the sulfur atom.

The resulting intermediate undergoes rearrangement and elimination of sulfur dioxide and a chloride ion.

The chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., toluene, dichloromethane), often with gentle heating or at reflux. commonorganicchemistry.com | Readily available, inexpensive, gaseous byproducts are easily removed. masterorganicchemistry.comchemguide.co.uk | Can be harsh for sensitive substrates, produces corrosive HCl gas. youtube.com |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., dichloromethane) at room temperature, often with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com | Milder reaction conditions, volatile byproducts (CO, CO₂, HCl). wikipedia.org | More expensive than thionyl chloride. wikipedia.org |

Using Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another effective reagent for this conversion, often preferred for substrates that are sensitive to the harsher conditions of thionyl chloride. commonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature and is often catalyzed by a small amount of dimethylformamide (DMF). biorxiv.org The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that reacts with the carboxylic acid. wikipedia.org The byproducts of this reaction are carbon monoxide, carbon dioxide, and hydrogen chloride, which are all gaseous and easily removed from the reaction mixture.

Emerging Synthetic Techniques in Halogenated Aromatic Chemistry

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of halogenated aromatic compounds, including carbonyl chlorides. These emerging techniques often utilize electrocatalysis and photoredox catalysis to achieve transformations under milder conditions with greater selectivity.

Electrosynthesis is emerging as a powerful and green alternative for the generation of reactive species. In the context of carbonyl chloride synthesis, recent research has demonstrated the electrochemical generation of acyl chlorides. One innovative approach involves an O₂-triggered electrochemical process. researchgate.net This method utilizes the electrochemical reduction of a suitable precursor in the presence of oxygen to form an intermediate acyl chloride, which can then be used in subsequent reactions. researchgate.net While not yet a mainstream method for the bulk production of compounds like this compound, this technique highlights the potential of electrochemistry to provide safer and more sustainable routes to these important intermediates.

Further research in the field has explored the electrochemical reductive cross-coupling of acyl chlorides with other functional groups, demonstrating the utility of electrochemistry in the broader chemistry of acyl chlorides. researchgate.netrsc.org

Visible-light photoredox catalysis has gained significant attention as a mild and powerful tool for a variety of organic transformations, including the synthesis of chlorinated aromatic compounds. mdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates for chlorination.

Recent studies have shown the ability of photoredox catalysis to achieve C-H chlorination of aromatic compounds at room temperature using simple and benign chlorine sources like sodium chloride (NaCl) or even chloroform (B151607) (CHCl₃). rsc.orgrsc.org These methods offer a significant advantage over traditional chlorination techniques that often require harsh reagents and conditions.

| Catalytic System | Chlorine Source | Key Features |

| Ruthenium or Iridium photocatalysts | NaCl, Na₂S₂O₈ (oxidant) | Room temperature reaction, high selectivity for C(sp²)-H bonds. rsc.org |

| Organic dye photocatalysts | CHCl₃ | Mild reaction conditions, readily available chlorine source. rsc.org |

While the direct synthesis of this compound via a photoredox-catalyzed route from an unfunctionalized naphthalene precursor has not been specifically reported, the advancements in photoredox-catalyzed chlorination of aromatics suggest a promising future direction for the synthesis of such compounds. mdpi.comrsc.org These methods could potentially offer more atom-economical and environmentally friendly pathways to chlorinated naphthalenes and their derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 Chloronaphthalene 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Chloronaphthalene-1-carbonyl chloride, as an acyl chloride, is highly reactive towards nucleophilic acyl substitution. chemistrysteps.com The carbonyl carbon is rendered significantly electrophilic by the inductive electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This strong positive polarization makes it a prime target for attack by a wide range of nucleophiles. youtube.com

The general mechanism for these reactions is a two-step process known as addition-elimination. libretexts.org

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the carbon-oxygen π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled. khanacademy.org

This sequence results in the net replacement of the chloride with the incoming nucleophile, forming a new carbonyl compound. byjus.com The high reactivity of acyl chlorides like this compound means these reactions are often rapid and exothermic. libretexts.org

Reactivity with Oxygen-Based Nucleophiles

In the presence of water, this compound undergoes hydrolysis to yield 4-chloronaphthalene-1-carboxylic acid and hydrogen chloride. This reaction is typically rapid and can even occur with atmospheric moisture, necessitating careful handling of the compound under anhydrous conditions. chemistrysteps.comyoutube.com

The mechanism follows the standard nucleophilic acyl substitution pathway:

A water molecule, acting as the nucleophile, attacks the carbonyl carbon.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

A final deprotonation step, often by another water molecule or the expelled chloride ion, yields the final carboxylic acid product. youtube.com

Reaction Scheme: Hydrolysis

The reaction of this compound with alcohols, known as alcoholysis, is a highly efficient method for the synthesis of the corresponding esters. researchgate.netmasterorganicchemistry.com The alcohol acts as the nucleophile, attacking the acyl chloride in a manner analogous to hydrolysis. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, which drives the reaction to completion.

General Reaction:

Interactive Data Table: Ester Synthesis via Alcoholysis

| Nucleophile (Alcohol) | Chemical Formula | Product (Ester) |

| Methanol | CH₃OH | Methyl 4-chloronaphthalene-1-carboxylate |

| Ethanol | C₂H₅OH | Ethyl 4-chloronaphthalene-1-carboxylate |

| Propan-1-ol | C₃H₇OH | Propyl 4-chloronaphthalene-1-carboxylate |

| Isopropanol | (CH₃)₂CHOH | Isopropyl 4-chloronaphthalene-1-carboxylate |

| Phenol | C₆H₅OH | Phenyl 4-chloronaphthalene-1-carboxylate |

Reactivity with Nitrogen-Based Nucleophiles

This compound reacts readily with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. rsc.org This process, termed aminolysis, is generally very rapid. Due to the formation of hydrogen chloride as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base, neutralizing the HCl to form an ammonium (B1175870) salt. hud.ac.uk

General Reaction (Primary Amine):

Interactive Data Table: Amide Synthesis via Aminolysis

| Nucleophile (Amine) | Amine Type | Product (Amide) |

| Ammonia | Primary | 4-Chloronaphthalene-1-carboxamide |

| Methylamine | Primary | N-Methyl-4-chloronaphthalene-1-carboxamide |

| Dimethylamine | Secondary | N,N-Dimethyl-4-chloronaphthalene-1-carboxamide |

| Aniline | Primary | N-Phenyl-4-chloronaphthalene-1-carboxamide |

| Diethylamine | Secondary | N,N-Diethyl-4-chloronaphthalene-1-carboxamide |

Imine and Enamine Reactivity

Imines and enamines, which are nitrogen analogues of carbonyl compounds, can also serve as nucleophiles in reactions with acyl chlorides. nih.govmasterorganicchemistry.com

Imine Reactivity: The nitrogen atom in an imine possesses a lone pair of electrons and can act as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction leads to the formation of a reactive N-acyliminium ion intermediate. nih.gov This intermediate can then undergo further reactions, making this a versatile method in multi-component reaction sequences for synthesizing complex nitrogen-containing molecules. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the this compound ring are governed by the electronic properties of the existing chloro and carbonyl chloride substituents.

The positions at which electrophiles attack the naphthalene ring are dictated by the directing effects of the two substituents already present: the chlorine atom at position 4 and the carbonyl chloride group at position 1. Both of these groups are classified as deactivating, meaning they reduce the rate of electrophilic substitution compared to unsubstituted naphthalene. uci.edu

Chlorine (-Cl): As a halogen, the chloro group exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring, making it less attractive to incoming electrophiles. However, it is an ortho, para-director because its lone pairs of electrons can be donated to the ring through resonance, which helps stabilize the cationic intermediate (the arenium ion or sigma complex) when the attack occurs at the ortho or para positions. uci.edulibretexts.org

Carbonyl Chloride (-COCl): The carbonyl chloride group is a strongly deactivating group. Both the chlorine and oxygen atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect. Furthermore, the carbonyl group withdraws electron density from the ring via resonance. This significant deactivation makes the ring much less nucleophilic. The carbonyl chloride group is a meta-director. uci.edu

The combined influence of these two groups on the naphthalene system, which itself has non-equivalent positions, results in a complex reactivity pattern. The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). In this compound, both substituents occupy α-positions. The powerful deactivating nature of the carbonyl chloride group at position 1 will strongly disfavor substitution on the ring to which it is attached. The chlorine at position 4 also deactivates the ring but directs incoming electrophiles to its ortho positions (positions 3 and 5) and its para position (position 8). Given that the -COCl group at position 1 strongly deactivates the first ring, electrophilic attack is more likely to occur on the second ring, particularly at positions 5 and 8.

| Substituent | Position | Electronic Effect | Reactivity | Directing Effect |

|---|---|---|---|---|

| Chlorine (-Cl) | 4 | Inductively Withdrawing, Resonance Donating | Deactivating | Ortho, Para (positions 3, 5, 8) |

| Carbonyl Chloride (-COCl) | 1 | Inductively and Resonance Withdrawing | Strongly Deactivating | Meta (positions 3, 6) |

This compound can itself act as an acylating agent in Friedel-Crafts acylation reactions. wikipedia.orgmasterorganicchemistry.com In this role, it introduces the 4-chloro-1-naphthoyl group onto another aromatic substrate. These reactions require a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). wikipedia.orgnih.gov

The mechanism involves the coordination of the Lewis acid with the carbonyl oxygen atom of the carbonyl chloride group. This coordination polarizes the carbon-oxygen double bond and weakens the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. This complex can then dissociate to form a highly reactive acylium ion. This acylium ion is a potent electrophile that will then attack a nucleophilic aromatic ring, proceeding through the standard electrophilic aromatic substitution mechanism. masterorganicchemistry.com The use of a Lewis acid is crucial because the acyl chloride itself is not electrophilic enough to react with a typical aromatic ring. masterorganicchemistry.com

Reduction and Cyclization Pathways

The carbonyl chloride functional group is highly reactive and can undergo various transformations, including reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acid chloride to a primary alcohol. libretexts.org This reaction proceeds through a nucleophilic acyl substitution where a hydride ion first displaces the chloride to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. libretexts.org

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

|---|---|---|---|

| Reduction | e.g., LiAlH₄ | Carbonyl Chloride (-COCl) | Primary Alcohol (-CH₂OH) |

| Reductive Dechlorination | Electrochemical Reduction | Aryl Chloride (-Cl) | Dechlorinated Naphthalene Ring |

| Reductive Cyclization | e.g., Zn/AcOH on a derivative | Peri Substituents (e.g., -CO- and -NO₂) | Lactam (fused ring system) |

Furthermore, the chlorine atom on the naphthalene ring can also be removed through reductive dechlorination processes, for instance, via electrochemical reduction. researchgate.net

Cyclization pathways involving the this compound moiety are also plausible, particularly when another reactive group is present at a neighboring peri-position (the 8-position). For example, if a nitro group were present at the 8-position, reduction of this nitro group to an amine could be followed by a spontaneous intramolecular cyclization. nih.gov The newly formed amino group would act as a nucleophile, attacking the electrophilic carbonyl carbon at the 1-position to form a stable, five-membered lactam ring. This type of reaction is driven by the release of steric strain that is inherent in 1,8-disubstituted naphthalenes. nih.gov

Advanced Mechanistic Studies and Kinetic Analysis

Detailed mechanistic studies provide insight into the specific steps, intermediates, and energy profiles of reactions involving this compound.

The mechanisms of the primary reactions involving this compound feature distinct, transient intermediates.

Arenium Ion in SEAr: During electrophilic aromatic substitution on the naphthalene ring, the attack by an electrophile leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org This intermediate is characterized by the temporary loss of aromaticity in the ring undergoing substitution. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution.

Tetrahedral Intermediate in Nucleophilic Acyl Substitution: In reactions occurring at the carbonyl chloride group (such as hydrolysis, alcoholysis, or reduction by hydride), the mechanism proceeds via a nucleophilic addition-elimination pathway. libretexts.org The initial step is the attack of a nucleophile on the electrophilic carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral intermediate. This intermediate is typically unstable and quickly collapses by ejecting the most stable leaving group, which in this case is the chloride ion, thereby regenerating the carbonyl group. libretexts.org

In some cases, unstable intermediates can be detected and characterized using spectroscopic methods like NMR, or by trapping experiments. nih.gov

For Nucleophilic Acyl Substitution: In the addition-elimination mechanism at the carbonyl group, the initial nucleophilic attack to form the tetrahedral intermediate is generally the rate-limiting step. youtube.com The subsequent elimination of the chloride ion to restore the carbonyl is a faster process. The rate of the reaction is therefore dependent on the concentration of both the this compound and the nucleophile.

Spectroscopic Characterization of 4 Chloronaphthalene 1 Carbonyl Chloride and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has a characteristic absorption range, making FT-IR an invaluable tool for functional group identification.

For 4-Chloronaphthalene-1-carbonyl chloride, several key absorption bands are expected. The most prominent of these would be the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically strong and appears at a high frequency, generally in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.

The aromatic naphthalene (B1677914) ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the naphthalene ring will influence the exact positions and intensities of these peaks. The C-Cl stretching vibration from the chloro-substituent on the naphthalene ring is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1770 - 1815 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Cl (Aromatic) | Stretching | 800 - 600 |

| C-Cl (Acyl) | Stretching | 800 - 600 |

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides complementary information to the FT-IR spectrum.

In the Raman spectrum of this compound, the symmetric vibrations and those of non-polar bonds tend to be more intense. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the naphthalene ring will be clearly visible. The C-Cl stretching vibrations will also be present. The carbonyl (C=O) stretch of the acyl chloride is typically weaker in the Raman spectrum compared to its intense absorption in the FT-IR spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1770 - 1815 (Weak) |

| Aromatic C=C | Stretching / Ring Breathing | 1300 - 1600 (Strong) |

| C-Cl (Aromatic) | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type of proton, and the connectivity between adjacent protons. The chemical shift (δ) in parts per million (ppm) indicates the electronic environment of the protons.

For this compound, the protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The electron-withdrawing nature of the chloro and carbonyl chloride groups will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield). The coupling constants (J values) between adjacent protons will provide information about their relative positions on the ring.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.2 | d | ~8.5 |

| H-3 | ~7.6 | d | ~8.5 |

| H-5 | ~8.0 | d | ~8.0 |

| H-6 | ~7.7 | t | ~7.5 |

| H-7 | ~7.5 | t | ~7.5 |

| H-8 | ~8.8 | d | ~8.0 |

Note: These are predicted values and the actual spectrum may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is dependent on the electronic environment of the carbon atom. openstax.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the acyl chloride group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the naphthalene ring will appear in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the chlorine (C-4) and the carbon atom attached to the carbonyl group (C-1) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. openstax.org

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-C=O | 130 - 140 |

| Other Aromatic C | 120 - 135 |

| Quaternary Aromatic C | 130 - 150 |

Note: These are predicted values and the actual spectrum may vary.

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be invaluable in assigning the protons on the naphthalene ring of this compound by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the protons on the naphthalene ring to the carbonyl carbon would confirm the attachment of the carbonyl chloride group to the ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of this compound and its derivatives can be achieved, leading to a definitive structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₁H₆Cl₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Atomic Mass (amu) | Count | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Chlorine | ³⁵Cl | 34.968853 | 2 | 69.937706 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 223.979571 |

Experimental HRMS analysis of this compound would be expected to yield a molecular ion peak very close to this calculated value, confirming its elemental composition. For instance, the related compound 1-chloronaphthalene (B1664548) has a computed exact mass of 162.0236279 Da. nih.gov

Different ionization techniques can be employed to generate ions from the analyte for mass spectrometric analysis. The choice of technique influences the type of information obtained.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, with fragment ions offering valuable structural information. For this compound, the expected fragmentation patterns would involve the loss of the carbonyl chloride group or cleavage of the naphthalene ring. The fragmentation of aromatic carbonyl compounds often involves the formation of stable acylium ions. libretexts.orgmiamioh.edu The mass spectrum of the related compound 4-Chloro-1,8-naphthalic anhydride (B1165640) shows a prominent molecular ion peak, indicating the stability of the aromatic system. nist.gov

Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In negative ion mode ESI-MS, chlorinated compounds can form adduct ions with chloride ([M+Cl]⁻). mdpi.com This can be a useful feature for identifying and characterizing chlorinated naphthalene derivatives. mdpi.com The analysis of acidic naphthalene derivatives has been successfully performed using ESI tandem mass spectrometry (MS-MS), which allows for the fragmentation of selected ions to gain further structural insights.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Aromaticity

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the naphthalene ring system.

The UV-Vis spectrum of a related compound, 4-chloro-1-naphthol (B146336), has been studied, and its experimental spectrum in tetrahydrofuran (B95107) was well-reproduced by theoretical calculations. researchgate.net The electronic absorption spectra of naphthalene derivatives generally show characteristic bands corresponding to the electronic transitions within the aromatic rings. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the naphthalene core. The presence of the chlorine atom and the carbonyl chloride group in this compound is expected to cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Table 2: Expected UV-Vis Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Naphthalene | Hexane | 221, 275, 312 | π → π* |

| 1-Chloronaphthalene | Not specified | ~312 | π → π* |

| 4-Chloro-1-naphthol | Tetrahydrofuran | Not specified | π → π* |

The aromaticity of the naphthalene system gives rise to these characteristic electronic transitions, and the UV-Vis spectrum serves as a confirmation of the conjugated π-electron system.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD experiment can provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Advanced Spectroscopic and Microscopic Methods for Microstructure and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For this compound, XPS analysis would provide information on the core-level binding energies of carbon, oxygen, and chlorine atoms. The C 1s spectrum would be complex, with different peaks corresponding to carbon atoms in the aromatic ring, the carbonyl group, and those bonded to chlorine. The O 1s spectrum would show a peak characteristic of the carbonyl oxygen. The Cl 2p spectrum would exhibit a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) characteristic of covalently bonded chlorine.

Table 3: Expected Core-Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

|---|---|---|---|

| Carbon | C 1s | 284 - 288 | Aromatic C-C/C-H, C-Cl, C=O |

| Oxygen | O 1s | 531 - 533 | Carbonyl oxygen (C=O) |

The precise binding energies can provide insights into the chemical environment of each element. For instance, the binding energy of the carbon atom in the carbonyl group would be higher than that of the aromatic carbons due to the electron-withdrawing effect of the oxygen atom. Similarly, the carbon atom bonded to chlorine would also show a shift in its binding energy. XPS is a valuable tool for confirming the presence and chemical state of the constituent elements in this compound and its derivatives.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It operates by bombarding a sample with an electron beam, which excites electrons in the sample's atoms. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present.

For this compound, an EDS spectrum would be expected to show distinct peaks corresponding to the elements it contains: carbon (C), oxygen (O), and chlorine (Cl). The relative intensities of these peaks can provide a semi-quantitative analysis of the elemental composition.

While specific experimental EDS data for this compound is not readily found in published research, a hypothetical dataset can be presented to illustrate the expected findings.

Table 1: Expected Elemental Composition Data from EDS for this compound

| Element | Expected Energy Peak (keV) | Atomic % (Theoretical) |

|---|---|---|

| Carbon (C) | 0.277 | 64.7 |

| Oxygen (O) | 0.525 | 5.9 |

Note: The energy peak values are characteristic for Kα X-ray emissions. The atomic percentages are calculated based on the chemical formula C₁₁H₆Cl₂O.

Fourier Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Structure

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. From these constants, a detailed three-dimensional structure of the molecule can be determined.

While direct CP-FTMW studies on this compound are not available, extensive research on the closely related compound, 1-chloronaphthalene, offers valuable insights into the structural effects of a chlorine atom on the naphthalene ring system. uva.eschemistryviews.orgresearchgate.netresearchgate.net These studies reveal how the chlorine atom subtly alters the bond lengths and angles of the aromatic framework. uva.es

The investigation of 1-chloronaphthalene using CP-FTMW spectroscopy has yielded accurate rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. uva.esresearchgate.net The analysis of the spectra for different isotopologues, including those with ³⁷Cl and ¹³C, allows for a precise determination of the molecular structure. uva.esresearchgate.net

The structure of 1-chloronaphthalene is found to be planar, with the chlorine atom slightly distorting the naphthalene ring. uva.es This distortion is a result of the competing inductive and mesomeric effects of the chlorine substituent. uva.es The inductive effect involves the withdrawal of electron density from the ring due to chlorine's high electronegativity, while the mesomeric effect involves the donation of electron density from chlorine's lone pairs into the aromatic system. uva.es

Table 2: Experimental Rotational and Quadrupole Coupling Constants for 1-Chloronaphthalene

| Parameter | ¹-³⁵Cl-Naph | ¹-³⁷Cl-Naph |

|---|---|---|

| A (MHz) | 1583.54313(13) | 1583.47950(17) |

| B (MHz) | 674.382022(59) | 656.32356(10) |

| C (MHz) | 473.532351(50) | 463.56708(11) |

| χaa (MHz) | -33.9319(27) | -26.7456(40) |

| χbb (MHz) | 17.1511(42) | 13.5186(64) |

Data sourced from studies on 1-chloronaphthalene. uva.es

These findings for 1-chloronaphthalene provide a strong basis for predicting the gas-phase structure of this compound. The addition of the carbonyl chloride group at the 1-position would introduce further structural changes, which could be precisely characterized using CP-FTMW spectroscopy.

Computational Chemistry and Theoretical Studies on 4 Chloronaphthalene 1 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-chloronaphthalene-1-carbonyl chloride, from its three-dimensional structure to its electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. nih.gov A geometry optimization of this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to accurately model its structure and electron distribution. nih.gov

The optimized geometry is expected to feature a largely planar naphthalene (B1677914) ring system. The carbonyl chloride group (-COCl) attached at the 1-position introduces specific conformational possibilities. The chlorine atom at the 4-position will influence the electronic properties of the naphthalene ring through inductive and mesomeric effects. acs.orgnih.gov The C-Cl bond on the naphthalene ring is anticipated to have a length of approximately 1.74 Å, similar to that in related chlorinated aromatic compounds. The carbonyl group's C=O bond length would be around 1.19 Å, and the C-Cl bond of the acyl chloride function would be about 1.79 Å.

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is expected to be distributed across the electron-rich naphthalene ring, while the LUMO is likely to be localized more towards the electron-withdrawing carbonyl chloride group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For naphthalene derivatives, this gap is influenced by the nature and position of substituents. researchgate.net The presence of the chlorine atom and the carbonyl chloride group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These are estimated values based on typical DFT results for analogous structures, as direct published data is unavailable.)

| Parameter | Predicted Value |

| C-Cl (Naphthalene Ring) Bond Length | ~ 1.74 Å |

| C=O (Carbonyl) Bond Length | ~ 1.19 Å |

| C-Cl (Acyl Chloride) Bond Length | ~ 1.79 Å |

| C-C (Naphthalene Ring) Bond Lengths | ~ 1.37 - 1.42 Å |

| C-C (Ring to Carbonyl) Bond Length | ~ 1.50 Å |

| Naphthalene Ring Dihedral Angles | < 1° (nearly planar) |

| Dihedral Angle (Ring-C-C=O) | ~ 0° or 180° |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally demanding than DFT and are often used to benchmark the results obtained from DFT calculations. For a molecule like this compound, high-accuracy calculations could provide a more precise determination of the rotational barriers of the carbonyl chloride group and the electronic excitation energies.

Conformational Analysis and Stability Prediction

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the naphthalene ring to the carbonyl carbon. This rotation determines the orientation of the carbonyl chloride group relative to the aromatic system.

Two principal planar conformers are expected:

syn-periplanar: The C=O bond is oriented towards the C8 position of the naphthalene ring.

anti-periplanar: The C=O bond is oriented away from the C8 position.

Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C8 position would likely destabilize the syn-periplanar conformation. Therefore, the anti-periplanar conformation is predicted to be the more stable, lower-energy conformer. The potential energy surface along the dihedral angle of rotation is expected to be relatively flat, similar to what is observed in other acyl chlorides like oxalyl chloride, suggesting that the energy barrier to rotation between the conformers may be small. researchgate.net

Table 2: Predicted Relative Stabilities of this compound Conformers (Note: These are illustrative values to demonstrate the expected trend.)

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Stability |

| anti-periplanar | ~180° | 0.0 (Reference) | Most Stable |

| syn-periplanar | ~0° | > 2.0 | Less Stable |

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Mapping Potential Energy Surfaces and Transition States

The reactivity of this compound, particularly its susceptibility to nucleophilic acyl substitution, can be investigated by mapping the potential energy surface (PES) for a given reaction, such as its hydrolysis. A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. rsc.org

For the hydrolysis reaction, the PES would map the energy changes as a water molecule approaches the carbonyl carbon, forms a tetrahedral intermediate, and subsequently eliminates a chloride ion and a proton to form 4-chloro-1-naphthoic acid and hydrochloric acid. The highest point on the lowest-energy path between the reactants and the products on the PES is the transition state. The geometry and energy of this transition state are critical for understanding the reaction mechanism and its rate. The transition state for this type of reaction would involve the partial formation of a bond between the nucleophilic oxygen of water and the carbonyl carbon, and the partial breaking of the C=O pi bond.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It represents the minimum energy required for a reaction to occur. By calculating the energies of the reactant molecules and the transition state structure on the PES, the activation energy can be determined.

Once the activation energy is known, reaction rates can be estimated using Transition State Theory (TST). TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. A lower calculated activation energy corresponds to a faster reaction rate. For this compound, the high reactivity of the acyl chloride group suggests that reactions like hydrolysis or aminolysis will have relatively low activation energies, consistent with the known behavior of such functional groups.

Analysis of Reactive Sites and Charge Distribution

A comprehensive search for computational analyses of this compound has yielded no specific studies on its reactive sites or charge distribution. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis or Molecular Electrostatic Potential (MEP) mapping, are standard approaches to determine the electron density around atoms and predict sites susceptible to nucleophilic or electrophilic attack. However, no such data has been published for this compound.

For structurally related compounds, such as 4-Chloro phenylacetyl chloride, computational studies using Density Functional Theory (DFT) have been performed to calculate atomic charges. researchgate.net These analyses typically reveal the electron-withdrawing effects of the chlorine and carbonyl groups, which influence the reactivity of the molecule. Without a dedicated study on this compound, any discussion of its specific charge distribution would be speculative.

Simulation of Spectroscopic Properties

The simulation of spectroscopic properties like NMR and vibrational frequencies is a powerful tool for structural elucidation. These predictions are often made using quantum mechanical calculations.

Prediction of NMR Chemical Shifts

There are no published studies presenting predicted ¹H or ¹³C NMR chemical shifts for this compound. Computational methods, particularly those employing Density Functional Theory (DFT), have become increasingly accurate in predicting NMR spectra, with mean absolute errors for ¹H shifts often below 0.2 ppm. nih.govnih.gov These calculations, when compared with experimental data, can confirm molecular structures. For a definitive computational analysis of this compound, researchers would need to perform these calculations, which are not currently available in the literature.

Modeling of Vibrational Frequencies

Similarly, the modeling of infrared and Raman vibrational frequencies for this compound has not been documented in scientific literature. Theoretical vibrational analysis, typically performed alongside geometry optimization in computational studies, helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking. researchgate.net While methods for these calculations are robust, their application to this compound is absent from published research.

Derivatization Strategies for 4 Chloronaphthalene 1 Carbonyl Chloride in Advanced Chemical Analysis

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

The inherent chemical properties of 4-Chloronaphthalene-1-carbonyl chloride may not be optimal for highly sensitive detection by common analytical techniques such as UV-Vis absorption, fluorescence spectroscopy, or mass spectrometry. Derivatization can introduce specific chemical moieties that significantly improve its detectability.

Introduction of Chromophores and Fluorophores for UV-Vis and Fluorescence Detection

To enhance detection by UV-Vis and fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be covalently attached to the this compound molecule. The highly reactive carbonyl chloride group readily reacts with nucleophilic functional groups present in various chromophoric and fluorophoric reagents.

Commonly used fluorescent derivatization reagents for carbonyl compounds include hydrazine (B178648) derivatives, which react to form stable hydrazones. For instance, N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) is a highly reactive fluorescent reagent that can be used for the derivatization of carbonyl compounds, offering the potential for sensitive detection in HPLC with fluorescence detection. nih.gov The reaction of this compound with a fluorescent hydrazine, such as dansyl hydrazine, would yield a highly fluorescent derivative, significantly lowering the limit of detection.

Another strategy involves the use of fluorescent amines. The reaction of this compound with an amine-containing fluorophore, such as a 4-amino-1,8-naphthalimide (B156640) derivative, would result in the formation of a stable and highly fluorescent amide. beilstein-journals.org The spectroscopic properties of such derivatives are influenced by the substitution on the naphthalene (B1677914) ring, allowing for the fine-tuning of absorption and emission wavelengths. beilstein-journals.org

Table 1: Potential Chromophoric and Fluorophoric Reagents for Derivatizing this compound

| Reagent Class | Specific Reagent Example | Functional Group Reacting with Carbonyl Chloride | Resulting Derivative | Detection Method |

| Fluorescent Hydrazines | Dansyl Hydrazine | Hydrazine | Fluorescent Hydrazone | Fluorescence |

| N-propyl-4-hydrazino-1,8-naphthalimide (NPHNA) | Hydrazine | Fluorescent Hydrazone | Fluorescence | |

| Fluorescent Amines | 4-Amino-1,8-naphthalimide derivatives | Amine | Fluorescent Amide | Fluorescence |

| Chromophoric Amines | p-Nitroaniline | Amine | Chromophoric Amide | UV-Vis |

Strategies for Improved Mass Spectrometric Ionization Efficiency

Mass spectrometry (MS) is a powerful tool for the identification and quantification of analytes. However, the ionization efficiency of a compound can significantly impact its sensitivity in MS analysis. Derivatization can be employed to introduce functionalities that are more readily ionized, thereby enhancing the MS signal.

For acyl chlorides like this compound, derivatization to form amides or esters can improve their gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) performance. The introduction of a group that is easily protonated or deprotonated can significantly enhance ionization in techniques like electrospray ionization (ESI). For example, reacting this compound with an amine containing a tertiary amino group would introduce a basic site that is readily protonated in positive-ion ESI.

Furthermore, derivatization can be used to introduce specific fragmentation patterns that aid in structural elucidation and quantification in tandem mass spectrometry (MS/MS). The choice of the derivatizing agent can be tailored to the specific mass spectrometer and ionization source being used.

Formation of Stable Analogs for Quantification and Isolation

The high reactivity of the carbonyl chloride group in this compound can lead to instability and degradation during sample preparation and analysis. Converting it into more stable derivatives, such as esters and amides, is a crucial step for accurate quantification and effective isolation.

Reactions with Alcohols to Form Esters

This compound readily reacts with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, to form stable esters. This reaction is typically fast and proceeds with high yield. The choice of alcohol can be strategic; for example, using a UV-active alcohol would introduce a chromophore, aiding in UV detection during chromatography.

The general reaction is as follows:

4-Cl-C₁₀H₆-COCl + R-OH → 4-Cl-C₁₀H₆-COOR + HCl

The resulting esters are generally less reactive and more stable than the parent acyl chloride, making them suitable for chromatographic separation and quantification.

Reactions with Amines to Form Amides

Similarly, this compound reacts exothermically with primary and secondary amines to form highly stable amides. This reaction is often quantitative and is a cornerstone of derivatization for acyl chlorides.

The general reaction is as follows:

4-Cl-C₁₀H₆-COCl + R₂NH → 4-Cl-C₁₀H₆-CONR₂ + HCl

The resulting amides are typically crystalline solids with sharp melting points, which facilitates their purification and characterization. The stability of the amide bond makes these derivatives ideal for robust analytical methods.

Table 2: Comparison of Ester and Amide Derivatives for Analysis

| Derivative | Stability | Reactivity | Suitability for Chromatography |

| Esters | Good | Lower than acyl chloride | Excellent |

| Amides | Excellent | Very low | Excellent |

Optimization of Derivatization Reaction Kinetics and Yields

To ensure the reliability and accuracy of an analytical method based on derivatization, it is essential to optimize the reaction conditions to achieve complete and reproducible derivatization with high yields. Several factors can influence the kinetics and yield of the derivatization reaction.

Key parameters for optimization include:

Reagent Concentration: The concentration of the derivatizing agent should be in sufficient excess to drive the reaction to completion.

Reaction Time and Temperature: The optimal time and temperature will depend on the reactivity of the specific derivatizing agent and the stability of the analyte and its derivative. its.ac.idanalis.com.my

pH and Solvent: The pH of the reaction medium is critical, especially for reactions involving amines. The choice of solvent can also significantly affect reaction rates and yields. analis.com.my

Catalyst: In some cases, a catalyst may be required to accelerate the reaction. For example, in esterification reactions, a base is typically used to neutralize the HCl byproduct.

By systematically studying these parameters, a robust and reliable derivatization protocol can be developed for the accurate and sensitive analysis of this compound. For instance, in amidation reactions, optimizing the molar ratio of the reactants and the reaction temperature can lead to significantly higher product yields in shorter reaction times. analis.com.my

Advanced Applications of 4 Chloronaphthalene 1 Carbonyl Chloride in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The dual functionality of 4-Chloronaphthalene-1-carbonyl chloride, comprising a reactive center for nucleophilic acyl substitution and a modifiable aromatic scaffold, positions it as a valuable intermediate in the synthesis of complex organic molecules.

Construction of Advanced Naphthalene-Based Scaffolds and Heterocycles

The carbonyl chloride group serves as an efficient electrophilic site for reactions with a wide range of nucleophiles, enabling the construction of diverse molecular architectures. Intramolecular cyclization reactions starting from derivatives of this compound could lead to the formation of various fused heterocyclic systems. For instance, reaction with binucleophilic reagents could pave the way for novel polycyclic aromatic compounds with tailored electronic properties.

The naphthalene (B1677914) scaffold itself is a prominent feature in many biologically active compounds and functional materials. google.com The presence of a chlorine atom at the 4-position offers a site for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, thereby expanding the structural diversity of the resulting scaffolds.

| Potential Heterocyclic Systems from this compound | Reaction Type | Potential Application |

| Naphtho researchgate.netchemicalbook.comoxazinones | Intramolecular cyclization of an ortho-aminophenol derivative | Pharmaceuticals, Organic Electronics |

| Naphtho researchgate.netchemicalbook.comthiazinones | Intramolecular cyclization of an ortho-aminothiophenol derivative | Agrochemicals, Dyes |

| Acridinones | Friedel-Crafts type intramolecular cyclization | Fluorescent probes, Medicinal chemistry |

| Benz[de]isoquinolinones | Reaction with primary amines followed by cyclization | Optical materials, Ligands for catalysis |

Precursor for Diverse Naphthamide and Naphthoate Libraries

One of the most direct applications of this compound is in the synthesis of naphthamide and naphthoate derivatives. The high reactivity of the acyl chloride allows for straightforward amide and ester formation under mild conditions with a vast array of amines and alcohols, respectively. This facilitates the rapid generation of large chemical libraries for high-throughput screening in drug discovery and materials science.

Naphthamide-based structures are known to exhibit a range of biological activities, including anticancer and antiviral properties. By systematically reacting this compound with a diverse set of amines, a library of novel naphthamides can be synthesized and evaluated for their therapeutic potential. Similarly, naphthoate esters are valuable intermediates and can possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and other optoelectronic applications.

| Derivative Library | Reactant Class | Potential Screening Area |

| Naphthamides | Primary and Secondary Amines | Drug Discovery (e.g., enzyme inhibitors, receptor modulators) |

| Naphthoates | Alcohols and Phenols | Materials Science (e.g., liquid crystals, fluorescent materials) |

| Naphthohydrazides | Hydrazines | Medicinal Chemistry (e.g., anticonvulsant, antidepressant agents) |

Integration into Polymeric Materials and Functional Polymers

The incorporation of the rigid and planar naphthalene moiety into polymer backbones can significantly influence their thermal, mechanical, and photophysical properties. This compound is a promising candidate for such applications due to its reactive acyl chloride group.

Monomer or Modifier in Polymerization Processes

This compound can potentially be used as a monomer in step-growth polymerization reactions. For instance, polycondensation with diamines would lead to the formation of polyamides, while reaction with diols would yield polyesters. The resulting polymers would feature the 4-chloronaphthalene unit as a repeating structural motif. These naphthalene-containing polymers are expected to exhibit high thermal stability, good mechanical strength, and potentially interesting fluorescence properties.

Furthermore, it could be employed as a polymer modifier. By grafting it onto existing polymers with nucleophilic side chains (e.g., hydroxyl or amine groups), the properties of the original polymer can be altered to introduce enhanced thermal resistance, altered solubility, or new photophysical characteristics.

Design of Specialty Polymers with Naphthalene Moieties

The unique structure of this compound allows for the design of specialty polymers with tailored functionalities. The presence of the chlorine atom provides a handle for post-polymerization modification, enabling the synthesis of complex polymer architectures that would be difficult to achieve through direct polymerization of the corresponding functionalized monomer.

For example, a polyester (B1180765) synthesized from this compound and a diol could subsequently be functionalized via cross-coupling reactions at the chlorine position. This would allow for the introduction of various functional groups, leading to materials with applications in areas such as gas separation membranes, sensors, or as high-refractive-index polymers for optical applications.

| Polymer Type | Comonomer | Potential Properties and Applications |

| Polyamide | Diamines | High-performance fibers, engineering plastics with high thermal stability |

| Polyester | Diols | Specialty films, high-refractive-index materials for optics |

| Polymer Grafts | Polymers with -OH or -NH2 groups | Modified surface properties, enhanced thermal or chemical resistance |

Development of Advanced Functional Materials

The electronic and photophysical properties of the naphthalene ring system make it an attractive component for advanced functional materials. researchgate.netresearchgate.net this compound can serve as a key starting material for the synthesis of a variety of such materials.

Derivatives of this compound could be explored as organic semiconductors, fluorescent probes, or components of liquid crystalline displays. The ability to tune the electronic properties through substitution at both the carbonyl group and the aromatic ring (via the chlorine atom) provides a pathway to fine-tune the material's performance for specific applications. For instance, the synthesis of donor-acceptor molecules by reacting this compound with electron-donating amines could lead to new materials for organic photovoltaics.

Optoelectronic Materials and Organic Semiconductors

This compound is a key intermediate in the synthesis of advanced optoelectronic materials and organic semiconductors. The utility of this compound stems from the reactive carbonyl chloride group, which allows for the covalent attachment of the 4-chloronaphthalene moiety to a variety of molecular scaffolds. The naphthalene core is a well-established building block for organic electronic materials due to its planar structure and extended π-conjugated system, which can facilitate charge transport. alfa-chemistry.com

Derivatives of naphthalene, particularly naphthalene diimides (NDIs), are a prominent class of n-type organic semiconductors. nih.govgatech.eduacs.org These materials are valued for their high electron affinity, and good thermal and chemical stability. alfa-chemistry.comgatech.edu The synthesis of NDI-based polymers and small molecules often involves the reaction of a naphthalene-containing precursor with an amine. In this context, this compound can be used to introduce the naphthalene core by forming a stable amide bond with various organic molecules. This functionalization can influence the electronic properties, solubility, and solid-state packing of the resulting materials, which are critical factors for their performance in devices like organic field-effect transistors (OFETs). acs.orgrsc.org

The introduction of a chlorine atom on the naphthalene ring can further modulate the electronic properties of the resulting semiconductor. The electron-withdrawing nature of chlorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. alfa-chemistry.com This tuning of energy levels is crucial for achieving efficient charge injection and transport in electronic devices. Moreover, the presence of the chlorine atom can influence intermolecular interactions, potentially leading to more ordered packing in the solid state, which is beneficial for charge mobility. rsc.org

Research on naphthalene-based organic semiconductors has demonstrated their potential in various applications. For instance, naphthalene diimide-based copolymers have been synthesized and used in n-channel and ambipolar OFETs, exhibiting electron mobilities suitable for electronic applications. acs.org While specific research findings on materials directly synthesized from this compound are not abundant in the public domain, the principles of molecular design in organic electronics strongly suggest its potential as a valuable building block.

Interactive Data Table: Properties of Naphthalene-Based Organic Semiconductors

Below is a table summarizing typical properties of naphthalene-based organic semiconductors, illustrating the range of characteristics that can be targeted through synthetic modification.

| Property | Typical Value Range | Significance for Optoelectronic Devices |

| Electron Mobility (cm²/Vs) | 0.01 - 1.0 | Determines the speed at which electrons move through the material, affecting device switching speed. |

| HOMO Energy Level (eV) | -5.0 to -6.0 | Influences the efficiency of hole injection from the electrode. |

| LUMO Energy Level (eV) | -3.5 to -4.5 | Affects the efficiency of electron injection and air stability of the device. |

| On/Off Ratio in OFETs | > 10^5 | A high ratio is essential for the clear distinction between the "on" and "off" states in a transistor. |

Materials for Energy-Related Applications

The 4-chloronaphthalene moiety, which can be incorporated into larger molecules using this compound, is relevant for the development of materials for energy-related applications, such as organic photovoltaics (OPVs) and batteries. The photophysical and electrochemical properties of naphthalene derivatives make them suitable for use in these technologies. nih.govenergy.gov

In the context of OPVs, naphthalene-based materials can be used as either electron donors or acceptors in the active layer of a solar cell. The ability to tune the HOMO and LUMO energy levels through chemical modification is critical for optimizing the open-circuit voltage and short-circuit current of the device. acs.org The incorporation of the 4-chloronaphthalene unit via an amide or ester linkage, formed from the corresponding carbonyl chloride, allows for the synthesis of novel polymers and small molecules with tailored electronic properties for solar energy conversion.